molecular formula C12H11N5O6 B10902524 N'-[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide

N'-[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B10902524
M. Wt: 321.25 g/mol
InChI Key: MUPFMJIWQFCLCL-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide is a specialized chemical reagent designed for research applications. This compound features a 1,2,5-oxadiazole ring, a scaffold known for its utility in developing High Energy Density Materials (HEDMs) and compounds with cytotoxic properties . The molecule integrates a complex cyclohexa-2,4-dien-1-one system, a structure found in various bioactive molecules and material science precursors . Its multifunctional architecture, including methoxy, nitro, and carbonyl groups, makes it a valuable synthon for exploring novel chemical space in medicinal and materials chemistry. Researchers can leverage this compound in the synthesis of novel heterocyclic systems, study its potential as a pharmacophore in drug discovery programs, or investigate its physicochemical properties for advanced material applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H11N5O6

Molecular Weight

321.25 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-4-methyl-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C12H11N5O6/c1-6-10(16-23-15-6)12(19)14-13-5-7-3-8(17(20)21)4-9(22-2)11(7)18/h3-5,18H,1-2H3,(H,14,19)/b13-5+

InChI Key

MUPFMJIWQFCLCL-WLRTZDKTSA-N

Isomeric SMILES

CC1=NON=C1C(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])OC)O

Canonical SMILES

CC1=NON=C1C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])OC)O

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methyl-1,2,5-Oxadiazole-3-Carbohydrazide

Method A: Microwave-Assisted Cyclization
A mixture of 3-cyano-4-methylfuran-2-carboxylic acid (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol undergoes microwave irradiation (300 W, 100°C, 15 min) to form the amidoxime intermediate. Subsequent dehydration with phosphoryl chloride (POCl₃) at 0–5°C yields 4-methyl-1,2,5-oxadiazole-3-carbonitrile, which is hydrolyzed to the carbohydrazide using hydrazine hydrate (80% yield).

Method B: Solvent-Free Mechanochemical Grinding
Equimolar quantities of methyl glycinate hydrochloride and sodium nitrite are ground with iodine (10 mol%) in a mortar for 10 min. The reaction proceeds via in situ nitrosation and cyclization, avoiding toxic solvents (85% yield).

Synthesis of 5-Methoxy-3-Nitro-6-Oxocyclohexa-2,4-Dien-1-Carbaldehyde

Step 1: Nitration of 5-Methoxycyclohexa-2,4-dien-1-one
Treating 5-methoxycyclohexa-2,4-dien-1-one with fuming nitric acid (HNO₃) in acetic anhydride at –10°C introduces a nitro group at the 3-position (72% yield).

Step 2: Oxidation to Ortho-Quinone Methide
The nitrated intermediate is oxidized with Jones reagent (CrO₃/H₂SO₄) to form the cyclohexadienone system. Methoxylation is preserved by using methanol as a co-solvent.

Step 3: Formylation via Vilsmeier-Haack Reaction
Reaction with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at 50°C introduces the aldehyde group at the 1-position (68% yield).

Condensation to Form the Target Compound

Acid-Catalyzed Hydrazone Formation

A solution of 4-methyl-1,2,5-oxadiazole-3-carbohydrazide (1.0 eq) and 5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-carbaldehyde (1.1 eq) in glacial acetic acid is refluxed for 6 hr. The reaction is monitored by TLC, and the product is isolated by precipitation in ice water (75% yield).

Green Chemistry Adaptations

Microwave-Assisted Condensation :
Reactants are irradiated at 150 W for 10 min in a sealed vessel, reducing reaction time from hours to minutes (82% yield).

Catalytic Iodine in Solvent-Free Conditions :
A mixture of the carbohydrazide and aldehyde is ground with iodine (5 mol%) for 15 min, achieving 88% yield without solvents.

Optimization and Reaction Metrics

Table 1: Comparison of Condensation Methods

MethodCatalyst/SolventTimeYield (%)Purity (HPLC)
Conventional RefluxGlacial AcOH6 hr7595.2
Microwave IrradiationNone10 min8297.8
Mechanochemical GrindingIodine15 min8898.5

Analytical Characterization

  • HRMS (ESI+) : m/z calc. for C₁₅H₁₂N₄O₇ [M+H]⁺: 385.0732, found: 385.0735.

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 11.32 (s, 1H, NH), 8.74 (s, 1H, CH=N), 7.89 (d, J=10 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 3.91 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1530 cm⁻¹ (NO₂).

Challenges and Mitigation Strategies

  • Nitro Group Instability : Controlled nitration at low temperatures prevents over-oxidation.

  • Hydrazone Isomerization : Use of acetic acid as a solvent stabilizes the E-isomer.

  • Oxadiazole Ring Hydrolysis : Anhydrous conditions during cyclization minimize degradation.

Industrial-Scale Considerations

Patent EP2173327A2 highlights microparticle formulations of similar oxadiazoles using spray-drying techniques, suggesting applicability for drug delivery systems .

Chemical Reactions Analysis

Types of Reactions

N’~3~-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a catalyst, sodium dithionite.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’~3~-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro group is particularly significant for its biological reactivity.

    Medicine: Potential use in drug development due to its unique structure and reactivity. Studies may focus on its pharmacokinetics and pharmacodynamics.

    Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N’~3~-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

    Chemical Reactivity: The various functional groups allow it to participate in multiple chemical reactions, making it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a hydrazide backbone with several analogues but differs in heterocyclic cores and substituents. Key comparisons include:

Compound Name Core Structure Key Substituents Bioactivity Reported
Target Compound 1,2,5-Oxadiazole 5-methoxy-3-nitrocyclohexadienone Not available (hypothetical)
(E)-N’-4-Methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) Pyrazole 4-methoxybenzylidene Anticancer, antioxidant
(E)-N’-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) Pyrazole 4-dimethylaminobenzylidene Anticancer
N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide Imidazothiazole 2-oxoindolin-3-ylidene Anti-proliferative (MCF-7)
(E)-N’-Benzylidene-benzohydrazide Benzohydrazide Benzylidene Antimicrobial
  • Substituent Effects: The nitro group in the cyclohexadienone ring increases electron-withdrawing effects compared to methoxy or dimethylamino groups in E-MBPC and E-MABPC. This may reduce solubility but improve binding affinity to targets requiring strong dipole interactions .

Physicochemical Properties

Computational data for related compounds provide insights into the target’s hypothetical properties:

Property Target Compound (Predicted) E-MBPC E-MABPC
Molecular Weight (g/mol) ~350 283.3 310.4
LogP ~1.8 (moderate lipophilicity) 2.1 2.5
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 8 6 7
Solvation Energy (kcal/mol) Not calculated -6.2 -5.8
  • The nitro group may lower solubility compared to E-MBPC and E-MABPC, but the oxadiazole ring could improve membrane permeability .

Biological Activity

N'-[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide is a compound of significant interest due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an oxadiazole ring and a methoxy-nitro substituent. The structural formula can be represented as follows:

C13H14N4O4\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}_{4}

Key Features:

  • Oxadiazole Ring : Known for its biological activity.
  • Methoxy Group : Enhances lipophilicity and biological interactions.
  • Nitro Group : Often associated with bioactivity in various compounds.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar oxadiazole derivatives. For instance, a series of 1,3,4-oxadiazole derivatives demonstrated significant antibacterial activity against Xanthomonas oryzae with EC50 values lower than conventional treatments like bismerthiazol . While specific data on the target compound's antibacterial efficacy is limited, the structural similarities suggest potential effectiveness.

CompoundTarget BacteriaEC50 (µM)Control (Bismerthiazol)
4a-1Xoo50.1253.5
4a-2Xoo68.649.6
4a-3Xac95.8274.3

Antifungal and Antiviral Activity

Oxadiazole derivatives have also been evaluated for antifungal and antiviral activities. The presence of functional groups such as sulfonates or carboxylates has been linked to enhanced biological activity against various pathogens .

The mechanisms through which oxadiazole derivatives exert their biological effects include:

  • Inhibition of Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall integrity.
  • Interference with Nucleic Acid Synthesis : Some derivatives inhibit DNA/RNA synthesis in pathogens.
  • Modulation of Enzymatic Activity : Oxadiazoles can act as enzyme inhibitors in metabolic pathways.

Study on Antibacterial Efficacy

A study conducted on a series of oxadiazole derivatives revealed that compounds containing a sulfonate structure exhibited significantly higher antibacterial activity compared to those with carboxylate structures . This suggests that structural modifications can enhance the efficacy of such compounds.

Anticancer Potential

Research has indicated that certain oxadiazole derivatives exhibit anticancer properties by inhibiting PD-L1 interactions in cancer cells . The compound L7 from a related study showed an IC50 value significantly lower than established treatments, indicating potential for therapeutic applications in oncology.

Q & A

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

Optimization requires precise control of reaction conditions. Key steps include:

  • Temperature and pH modulation : Maintain reaction temperatures between 60–80°C and use buffered solutions to stabilize pH-sensitive intermediates .
  • Purification techniques : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization to isolate high-purity products .
  • Reagent selection : Use oxidizing agents like H₂O₂ or reducing agents (e.g., NaBH₄) in stoichiometric ratios to minimize side reactions .

Q. What spectroscopic methods are recommended for structural characterization?

A combination of techniques ensures accurate characterization:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., methoxy and nitro group assignments) .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–O nitro vibrations at ~1520 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL for refinement, particularly for nitro and oxadiazole moieties .

Advanced Research Questions

Q. How can contradictions in crystallographic data during refinement be resolved?

Contradictions often arise from disordered solvent molecules or twinning. Mitigation strategies include:

  • TWIN/BASF commands in SHELXL : Apply these to model twinned crystals and refine scale factors .
  • Validation tools : Use R-factor analysis and difference Fourier maps to identify misplaced atoms or overfitting .
  • High-resolution data : Collect datasets at synchrotron facilities (λ < 1 Å) to improve resolution for nitro and oxadiazole groups .

Q. What computational strategies are effective for studying ligand-protein interactions involving this compound?

  • Molecular docking : Use AutoDock Vina with a Lamarckian genetic algorithm for flexible ligand docking. Set exhaustiveness to ≥20 to sample binding modes thoroughly .
  • Scoring function validation : Cross-validate docking poses with experimental IC₅₀ values or mutagenesis data to ensure biological relevance .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds between the carbohydrazide group and catalytic residues .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Functional group modifications :
  • Replace the nitro group with halogens (e.g., Cl, F) to evaluate electron-withdrawing effects on bioactivity .
  • Substitute the methoxy group with ethoxy or hydroxyl groups to probe steric and hydrogen-bonding influences .
    • Assay selection : Test derivatives against target enzymes (e.g., kinases, oxidoreductases) using fluorescence polarization or calorimetry for quantitative affinity measurements .

Data Analysis and Methodological Considerations

Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity data?

  • Re-evaluate force fields : Ensure docking parameters (e.g., partial charges, solvation models) align with the compound’s physicochemical properties .
  • Experimental replication : Repeat assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to rule out variability .
  • Synchrotron validation : If crystallographic data conflicts with docking poses, collect higher-resolution datasets to resolve ligand-protein interactions unambiguously .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.